

Spectroscopic Analysis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-(hydroxymethyl)phenol

Cat. No.: B1288526

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Introduction: This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-3-(hydroxymethyl)phenol**, a versatile organic building block used in pharmaceutical and fine chemical synthesis. Due to a scarcity of publicly available experimental spectral data for **4-Bromo-3-(hydroxymethyl)phenol** (CAS No. 2737-20-4), this document utilizes spectral data from the closely related compound, 4-Bromophenol (CAS No. 106-41-2), for illustrative purposes. A detailed theoretical analysis is provided to extrapolate the expected spectral characteristics of **4-Bromo-3-(hydroxymethyl)phenol** based on the foundational data of 4-Bromophenol. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound.

Data Presentation: Spectral Data for 4-Bromophenol

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-Bromophenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.33	Doublet	2H	Ar-H ortho to -OH
~6.75	Doublet	2H	Ar-H meta to -OH
~5.13	Singlet	1H	Ar-OH

Solvent: CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[\[1\]](#)

Table 2: ^{13}C NMR Data for 4-Bromophenol

Chemical Shift (δ) ppm	Assignment
~154.2	C-OH
~132.5	C-H (meta to -OH)
~117.0	C-H (ortho to -OH)
~113.5	C-Br

Solvent: CDCl_3 . Chemical shifts are referenced to the solvent signal.[\[2\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Bromophenol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~1590, 1490	Strong	C=C stretch (aromatic ring)
~1220	Strong	C-O stretch (phenolic)
~825	Strong	C-H bend (para-disubstituted ring)
~515	Medium	C-Br stretch

Sample preparation: KBr pellet or Nujol mull.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 4-Bromophenol (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
174	~97	[M+2] ⁺ (presence of ⁸¹ Br)
172	100	[M] ⁺ (presence of ⁷⁹ Br)
93	~35	[M - Br] ⁺
65	~55	[C ₅ H ₅] ⁺

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in two molecular ion peaks of nearly equal intensity at m/z 172 and 174.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Theoretical Spectral Analysis of 4-Bromo-3-(hydroxymethyl)phenol

The introduction of a hydroxymethyl group (-CH₂OH) at the 3-position of 4-Bromophenol is expected to introduce distinct features in its spectra.

- ^1H NMR: The aromatic region would become more complex due to the loss of symmetry, resulting in three distinct aromatic proton signals. A new singlet, integrating to 2H, would appear for the benzylic protons ($-\text{CH}_2\text{OH}$), likely in the range of 4.5-5.0 ppm. A broad singlet for the alcoholic proton ($-\text{CH}_2\text{OH}$) would also be present.
- ^{13}C NMR: Two additional carbon signals would be observed. One for the benzylic carbon ($-\text{CH}_2\text{OH}$), expected around 60-65 ppm, and a new aromatic carbon signal for the carbon bearing the hydroxymethyl group. The chemical shifts of the other aromatic carbons would also be slightly altered.
- IR Spectroscopy: A second, broad O-H stretching band for the alcoholic hydroxyl group would appear around $3400\text{-}3200\text{ cm}^{-1}$. A C-O stretching band for the primary alcohol would be observed in the $1050\text{-}1150\text{ cm}^{-1}$ region.
- Mass Spectrometry: The molecular ion peaks would be shifted to m/z 202 and 204, reflecting the addition of the $-\text{CH}_2\text{OH}$ group (30 Da). A prominent fragment would be expected from the loss of the hydroxymethyl group ($[\text{M} - 31]^+$) due to benzylic cleavage.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like **4-Bromo-3-(hydroxymethyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- ^1H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each

unique carbon atom.[9] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

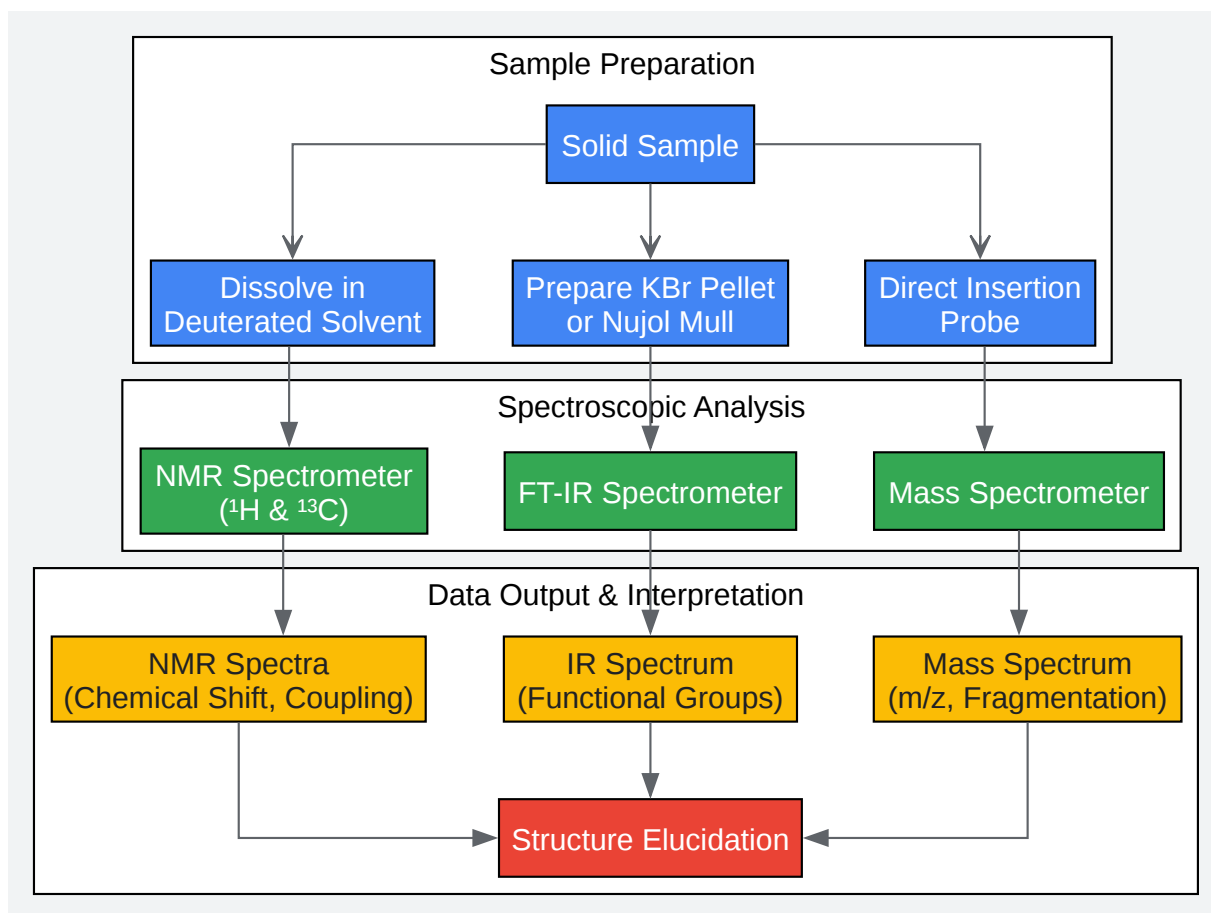
- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]
- **Background Spectrum:** A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric water and carbon dioxide.
- **Sample Spectrum:** The KBr pellet is placed in the sample holder, and the IR spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. [11] The resulting spectrum is usually plotted as transmittance versus wavenumber.[11]

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

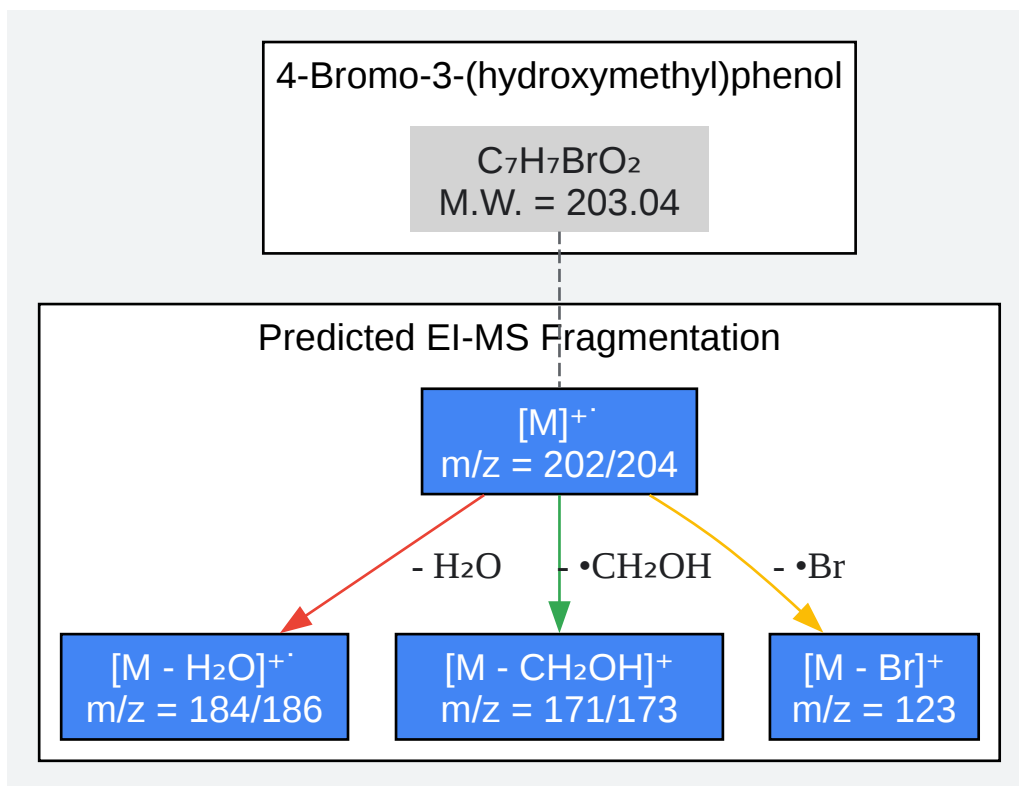
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation of the target molecule.



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Predicted key fragments in the mass spectrum of **4-Bromo-3-(hydroxymethyl)phenol**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288526#spectral-data-for-4-bromo-3-hydroxymethyl-phenol-nmr-ir-ms]

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